Methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate
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Overview
Description
Methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities .
Preparation Methods
The synthesis of methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate typically involves the condensation of 2-chloroquinoline derivatives with appropriate reagents under specific conditions. One common method involves the reaction of 2-chloroquinoline with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base, followed by esterification with methanol to form the final product . Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, often involving continuous flow processes and the use of recyclable catalysts to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives such as chloroquine, mepacrine, and camptothecin. While all these compounds share the quinoline scaffold, they differ in their specific substitutions and biological activities . For example:
Chloroquine: Primarily used as an antimalarial agent.
Mepacrine: Known for its antiprotozoal and anti-inflammatory properties.
Camptothecin: A potent anticancer agent that inhibits topoisomerase I.
Properties
IUPAC Name |
methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11-3-5-12(6-4-11)17-10-15(18(21)22-2)14-9-13(19)7-8-16(14)20-17/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITVEWIJYCILLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355432-94-9 |
Source
|
Record name | METHYL 6-CHLORO-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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